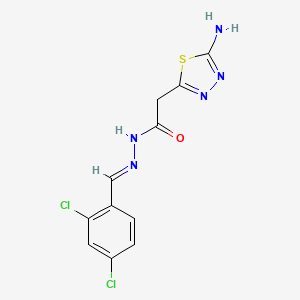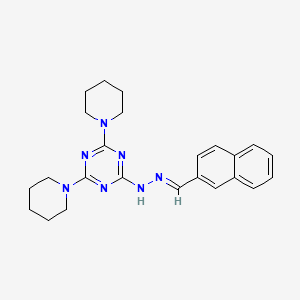![molecular formula C19H27FN2O3 B3858232 2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3858232.png)
2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Vue d'ensemble
Description
2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as FMe-MeO-DADOO, is a novel synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of 2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO involves its interaction with dopamine D4 receptors, which are G protein-coupled receptors that modulate the release of dopamine in the brain. 2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO acts as a partial agonist of dopamine D4 receptors, which means that it can produce a moderate level of receptor activation. This activation leads to an increase in the release of dopamine, which can have various effects on the brain, including improved cognitive function and mood regulation.
Biochemical and Physiological Effects:
2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO has been shown to have several biochemical and physiological effects in animal models and cell cultures. It has been found to increase the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in cognition and reward processing. 2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO has also been shown to improve working memory and attention in animal models. Additionally, 2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO has been found to have anti-inflammatory and neuroprotective properties, which may have implications for its therapeutic use in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO has several advantages for lab experiments, including its high affinity for dopamine D4 receptors, its moderate level of receptor activation, and its unique spirocyclic structure. These properties make 2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO a valuable tool for studying the role of dopamine D4 receptors in various neurological processes. However, there are also limitations to using 2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO in lab experiments, including its complex synthesis method, potential toxicity, and limited availability.
Orientations Futures
There are several future directions for research on 2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO, including its potential therapeutic use in neurological disorders, its effects on other neurotransmitter systems, and its optimization for lab experiments. Additionally, further studies are needed to investigate the safety and toxicity of 2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO, as well as its potential for abuse and addiction. Overall, 2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO represents a promising avenue for scientific research, with potential implications for the development of new treatments for neurological disorders.
Applications De Recherche Scientifique
2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO has shown promising results in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for dopamine D4 receptors, which are involved in various neurological processes. 2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-oneO has been used to study the role of dopamine D4 receptors in cognition, behavior, and addiction. It has also been investigated for its potential therapeutic use in treating various neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(4-fluoro-3-methoxyphenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O3/c1-24-11-10-22-8-3-6-19(18(22)23)7-9-21(14-19)13-15-4-5-16(20)17(12-15)25-2/h4-5,12H,3,6-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEPKTIEVGPGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)CC3=CC(=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



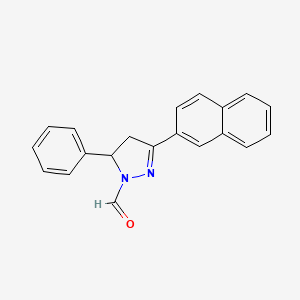
![N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide](/img/structure/B3858161.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-oxazolidine](/img/structure/B3858166.png)
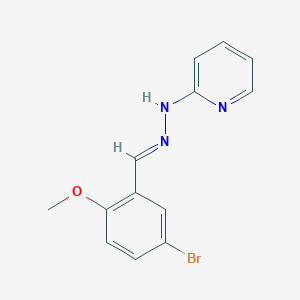
![1-benzyl-3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858188.png)
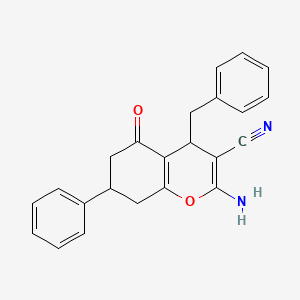
![3-(4-biphenylyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858206.png)

![N-[(5-bromo-3-pyridinyl)carbonyl]methionine](/img/structure/B3858216.png)

![5-bromo-4-chloro-2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B3858230.png)
![3-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3858240.png)
